![molecular formula C15H14O2 B7774592 4-Hydroxy-3-methoxystilbene CAS No. 3391-75-1](/img/structure/B7774592.png)
4-Hydroxy-3-methoxystilbene
Overview
Description
4-Hydroxy-3-methoxystilbene is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-3-methoxystilbene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-methoxystilbene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Chemistry Applications : Sinsheimer and Smith (1967) developed chromatographic systems for separating various hydroxystilbenes, including 4-Hydroxy-3-methoxystilbene. They also described methods for quantitative analysis using spectrofluorimetry and vapor phase chromatography (Sinsheimer & Smith, 1967).
Pharmacology and Biological Activity :
- Jung et al. (2017) explored the synthesis of chalcone derivatives, including 4-Hydroxy-3-methoxystilbene, and their biological activities such as free radical scavenging and anti-inflammatory properties (Jung et al., 2017).
- Nowicki et al. (2022) studied the enhanced biological activity of a liposomal formulation of a methoxystilbene analog in ovarian cancer models, indicating potential therapeutic applications (Nowicki et al., 2022).
- Ferreira et al. (2006) investigated the interaction between doxorubicin and hydroxystilbene derivatives, including 4-Hydroxy-3-methoxystilbene, in drug-resistant cancer cells, suggesting its potential role in overcoming multidrug resistance (Ferreira et al., 2006).
Organic Chemistry and Synthesis :
- Ali, Kondo, and Tsuda (1992) described the synthesis of various hydroxystilbenes, emphasizing the importance of the hydroxy group at specific positions for nematocidal activity, which could include compounds like 4-Hydroxy-3-methoxystilbene (Ali, Kondo, & Tsuda, 1992).
- Shen Yong-jia (2013) researched the synthetic process for key intermediates of resveratrol, which may involve the use of hydroxystilbenes such as 4-Hydroxy-3-methoxystilbene (Shen Yong-jia, 2013).
properties
IUPAC Name |
2-methoxy-4-[(E)-2-phenylethenyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15-11-13(9-10-14(15)16)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWKZKAEKABLFG-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methoxystilbene | |
CAS RN |
3391-75-1 | |
Record name | NSC126252 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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